4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one
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Overview
Description
4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one is a complex organic compound characterized by the presence of bromine, iodine, and a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one typically involves multiple steps, including halogenation and coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and coupling reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various palladium catalysts for coupling reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or iodine atoms.
Scientific Research Applications
4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Bromophenyl)methoxy]-3,5-diiodobenzoic acid: Shares similar structural features but differs in the presence of a benzoic acid moiety.
4-Methoxyphenylboronic acid: Contains a methoxy group and a boronic acid functional group, used in similar coupling reactions.
Uniqueness
4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one is unique due to its specific combination of bromine, iodine, and a pyridinone ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
74189-85-8 |
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Molecular Formula |
C13H10BrI2NO2 |
Molecular Weight |
545.94 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2-one |
InChI |
InChI=1S/C13H10BrI2NO2/c1-17-6-10(15)12(11(16)13(17)18)19-7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3 |
InChI Key |
AFEOEUBPVMZBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=C(C1=O)I)OCC2=CC=C(C=C2)Br)I |
Origin of Product |
United States |
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